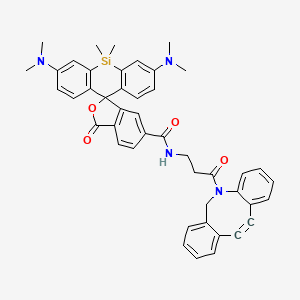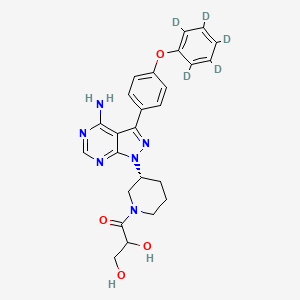![molecular formula C12H17IN2O6 B12386582 1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
準備方法
The synthesis of 1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Glycosylation: The initial step involves the glycosylation of a suitable sugar derivative with a pyrimidine base. This step is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate.
Iodination: The hydroxyl group at the 5-position of the sugar moiety is converted to an iodomethyl group using reagents like iodine and triphenylphosphine.
Etherification: The hydroxyl group at the 3-position is etherified with 2-methoxyethanol in the presence of a base such as sodium hydride.
Hydrolysis: The final step involves the hydrolysis of protecting groups to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols, amines, or azides to form new derivatives.
Hydrolysis: Acidic or basic hydrolysis can be used to cleave ester or ether linkages, yielding different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
科学的研究の応用
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a probe in studying nucleic acid interactions.
Biology: The compound is employed in biochemical assays to investigate enzyme-substrate interactions and to study the mechanisms of nucleoside transporters.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of diagnostic tools and as a precursor in the synthesis of radiolabeled compounds for imaging studies.
作用機序
The mechanism of action of 1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, which are essential for nucleic acid synthesis.
類似化合物との比較
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs such as:
Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Acyclovir: An antiviral nucleoside analog used in the treatment of herpes simplex virus infections.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.
特性
分子式 |
C12H17IN2O6 |
|---|---|
分子量 |
412.18 g/mol |
IUPAC名 |
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17IN2O6/c1-19-4-5-20-10-9(17)7(6-13)21-11(10)15-3-2-8(16)14-12(15)18/h2-3,7,9-11,17H,4-6H2,1H3,(H,14,16,18)/t7-,9?,10+,11-/m1/s1 |
InChIキー |
FXYLFQWMLIQOQX-GNTIEKQASA-N |
異性体SMILES |
COCCO[C@@H]1[C@@H](O[C@@H](C1O)CI)N2C=CC(=O)NC2=O |
正規SMILES |
COCCOC1C(C(OC1N2C=CC(=O)NC2=O)CI)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methyl phosphate](/img/structure/B12386520.png)











